molecular formula C10H8N2O3S B13631761 5-(2-(Methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-(Methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13631761
M. Wt: 236.25 g/mol
InChI Key: NJEQRDKODUELEJ-UHFFFAOYSA-N
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Description

5-(2-(Methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(methylthio)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction forms the oxadiazole ring. The resulting intermediate is then subjected to hydrolysis to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

5-(2-(Methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2-(Methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the oxadiazole ring and the carboxylic acid group can facilitate binding to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid: Lacks the methylthio group, which may affect its reactivity and biological activity.

    5-(2-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid: Contains a methyl group instead of a methylthio group, leading to different chemical properties.

    5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid:

Uniqueness

The presence of the methylthio group in 5-(2-(Methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

5-(2-methylsulfanylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3S/c1-16-7-5-3-2-4-6(7)9-11-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14)

InChI Key

NJEQRDKODUELEJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C2=NC(=NO2)C(=O)O

Origin of Product

United States

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